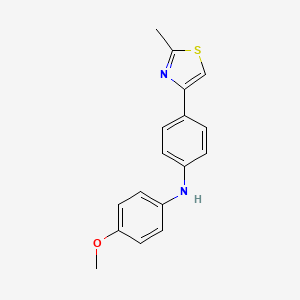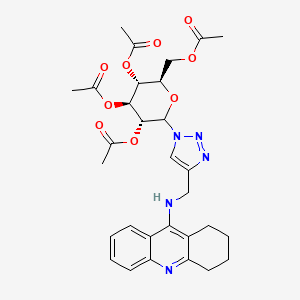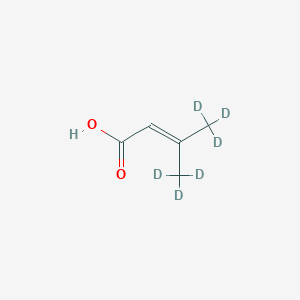
4,4,4-Trideuterio-3-(trideuteriomethyl)but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trideuterio-3-(trideuteriomethyl)but-2-enoic acid is a deuterated analog of 3-methyl-2-butenoic acid. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields of research due to its unique isotopic composition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trideuterio-3-(trideuteriomethyl)but-2-enoic acid typically involves the deuteration of 3-methyl-2-butenoic acid. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of deuterated compounds often involves the use of deuterated reagents and solvents. For large-scale synthesis, continuous flow reactors may be employed to enhance the efficiency and yield of the deuteration process. The use of deuterated solvents such as deuterated chloroform (CDCl3) or deuterated methanol (CD3OD) can also facilitate the incorporation of deuterium atoms into the target molecule .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trideuterio-3-(trideuteriomethyl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into deuterated alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) or sodium borohydride (NaBD4) are used.
Substitution: Nucleophiles such as deuterated amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions include deuterated carboxylic acids, alcohols, alkanes, and substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
4,4,4-Trideuterio-3-(trideuteriomethyl)but-2-enoic acid has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study isotope effects and reaction pathways.
Biology: Employed in metabolic studies to investigate the role of hydrogen atoms in biological processes.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 4,4,4-Trideuterio-3-(trideuteriomethyl)but-2-enoic acid involves the replacement of hydrogen atoms with deuterium. This isotopic substitution can lead to changes in bond strength and reaction rates, affecting the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-butenoic acid: The non-deuterated analog of 4,4,4-Trideuterio-3-(trideuteriomethyl)but-2-enoic acid.
4,4,4-Trifluoro-3-methyl-2-butenoic acid: A fluorinated analog with different electronic properties.
Ethyl 3-methyl-2-butenoate: An ester derivative with similar structural features.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which imparts distinct physical and chemical properties. These properties make it valuable for studying isotope effects, enhancing the stability of pharmaceuticals, and improving the accuracy of analytical techniques .
Propriétés
Formule moléculaire |
C5H8O2 |
|---|---|
Poids moléculaire |
106.15 g/mol |
Nom IUPAC |
4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enoic acid |
InChI |
InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h3H,1-2H3,(H,6,7)/i1D3,2D3 |
Clé InChI |
YYPNJNDODFVZLE-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=CC(=O)O)C([2H])([2H])[2H] |
SMILES canonique |
CC(=CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12410154.png)
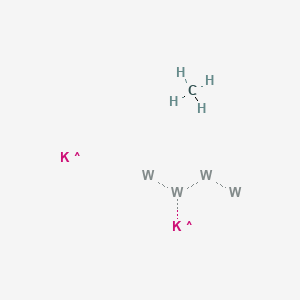
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)

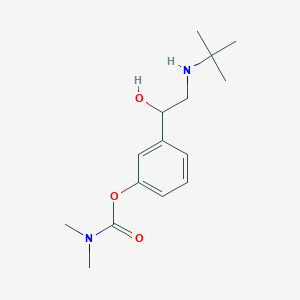

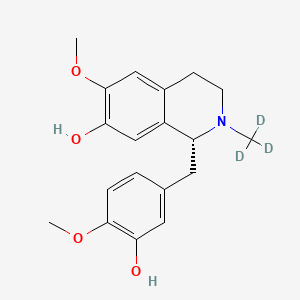
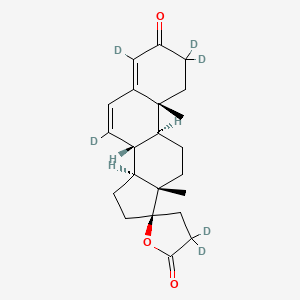
![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)
